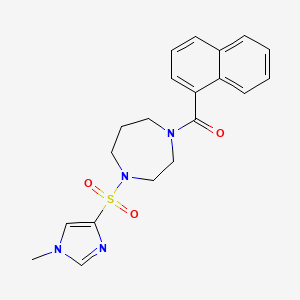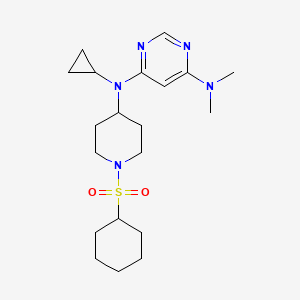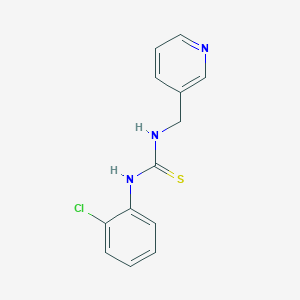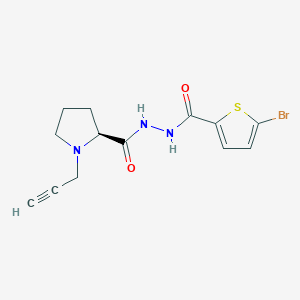![molecular formula C21H23N3OS B2358204 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea CAS No. 887897-10-1](/img/structure/B2358204.png)
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Antimicrobial and Mosquito Larvicidal Activity
- Compounds similar to the specified chemical have been synthesized and tested for antibacterial and antifungal activities, demonstrating good efficacy compared to standard antibiotics. Additionally, mosquito larvicidal activity was studied, with some compounds proving lethal to mosquito larvae (Rajanarendar et al., 2010).
Synthesis and Molecular Rearrangement Studies
- Studies on the synthesis of similar compounds involving 3-acyl-4-hydroxy-1H-quinolin-2-ones have been conducted. This research includes understanding the molecular rearrangement of these compounds, contributing to the development of new synthesis methods (Klásek et al., 2003).
Chemosensing and Antioxidant Activities
- Acylthiourea derivatives related to the specified chemical have been synthesized and characterized. They exhibited chemosensing abilities and good antioxidant activity. Their molecular structures were confirmed by X-ray crystallography (Kalaiyarasi et al., 2019).
Synthesis of Thiazolidinones for Antimicrobial Use
- Novel thiazolidinone derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing potential as antimicrobial agents (Patel et al., 2012).
Antimicrobial Activities of Thiosemicarbazides
- Research on the synthesis and antimicrobial activities of thiosemicarbazide derivatives has been conducted, highlighting their potential in combating selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Synthesis of Pyrazole Derivatives with Antimicrobial Properties
- Studies on the synthesis of pyrazole derivatives containing a 2-methylquinoline ring system have been conducted, showing significant antibacterial activity against various bacterial strains (Raju et al., 2016).
Propiedades
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-13-4-8-18(9-5-13)23-21(26)22-11-10-17-12-16-7-6-14(2)15(3)19(16)24-20(17)25/h4-9,12H,10-11H2,1-3H3,(H,24,25)(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWOYACBJHMIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)
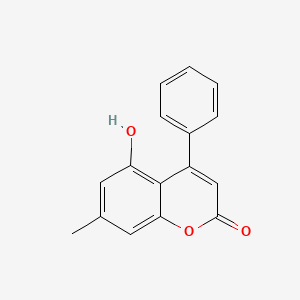
![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)
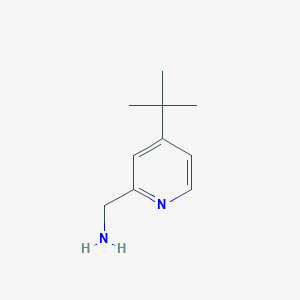
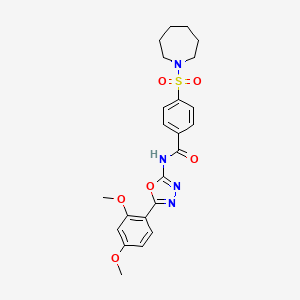
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)
![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)
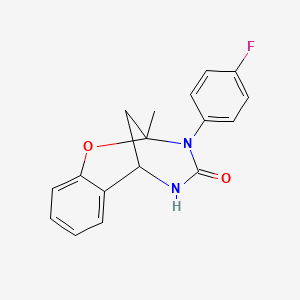
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)
